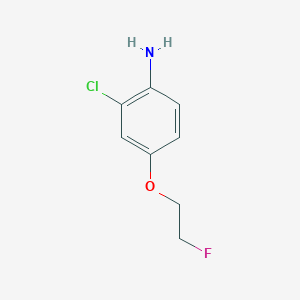

2-Chloro-4-(2-fluoroethoxy)aniline

Beschreibung

2-Chloro-4-(2-fluoroethoxy)aniline is a substituted aniline derivative featuring a chloro group at the 2-position and a 2-fluoroethoxy group at the 4-position of the benzene ring.

Eigenschaften

Molekularformel |

C8H9ClFNO |

|---|---|

Molekulargewicht |

189.61 g/mol |

IUPAC-Name |

2-chloro-4-(2-fluoroethoxy)aniline |

InChI |

InChI=1S/C8H9ClFNO/c9-7-5-6(12-4-3-10)1-2-8(7)11/h1-2,5H,3-4,11H2 |

InChI-Schlüssel |

YENKMQGRIILCSB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1OCCF)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluoroethoxy)aniline typically involves the following steps:

Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 2-chloronitrobenzene.

Reduction: The nitro group in 2-chloronitrobenzene is reduced to form 2-chloroaniline.

Etherification: 2-Chloroaniline is then reacted with 2-fluoroethanol under basic conditions to form 2-Chloro-4-(2-fluoroethoxy)aniline.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 2-chloro-4-(2-fluoroethoxy)nitrobenzene.

Reduction: Formation of 2-chloro-4-(2-fluoroethoxy)aniline derivatives.

Substitution: Formation of various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(2-fluoroethoxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(2-fluoroethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below compares key parameters of 2-Chloro-4-(2-fluoroethoxy)aniline with its analogs:

Research and Application Insights

- Pharmaceutical Potential: The fluoroethoxy group may enhance blood-brain barrier penetration compared to bulkier alkoxy groups, making the compound a candidate for CNS-targeting drugs.

- Agrochemical Relevance: Similar to acetochlor and atrazine derivatives , fluorinated anilines could act as intermediates in herbicide synthesis, leveraging fluorine’s stability against degradation.

- Synthetic Challenges: Introducing the 2-fluoroethoxy group likely requires specialized etherification conditions, such as nucleophilic substitution with 2-fluoroethanol under basic catalysis.

Biologische Aktivität

2-Chloro-4-(2-fluoroethoxy)aniline is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a chloro group at the 2-position and a 2-fluoroethoxy side chain at the 4-position of the aniline ring. These functional groups contribute to its unique chemical reactivity and biological properties.

Biological Activity

Research indicates that 2-Chloro-4-(2-fluoroethoxy)aniline exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities and their underlying mechanisms.

Antimicrobial Activity

Studies have shown that compounds with similar structures to 2-Chloro-4-(2-fluoroethoxy)aniline can exhibit significant antimicrobial properties. The mechanism typically involves:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Disruption of Membrane Integrity : Interaction with bacterial membranes can compromise their integrity, resulting in cell death.

Table 1: Antimicrobial Efficacy of Similar Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-4-(2-fluoroethoxy)aniline | E. coli | 32 µg/mL |

| 5-Chloro-2-(2-fluoroethoxy)aniline | S. aureus | 16 µg/mL |

| 4-Fluorophenol | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies suggest that it may act by:

- Inhibition of Cell Proliferation : It can inhibit specific kinases involved in cell cycle regulation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Chloro-4-(2-fluoroethoxy)aniline | HeLa (Cervical Cancer) | 15 µM |

| 5-Chloro-2-(2-fluoroethoxy)aniline | MCF-7 (Breast Cancer) | 20 µM |

| Aniline | A549 (Lung Cancer) | >50 µM |

The biological activity of 2-Chloro-4-(2-fluoroethoxy)aniline is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes, thereby inhibiting their function.

- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways critical for cell survival and proliferation.

Case Studies

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial effects of various aniline derivatives, including 2-Chloro-4-(2-fluoroethoxy)aniline, against clinical isolates of bacteria. Results indicated a promising efficacy against resistant strains, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Research : In vitro studies on HeLa cells demonstrated that treatment with 2-Chloro-4-(2-fluoroethoxy)aniline resulted in a significant decrease in cell viability and an increase in markers associated with apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.